molecular formula C12H14N4O2S B1387961 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide CAS No. 1199215-82-1

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide

Cat. No.: B1387961
CAS No.: 1199215-82-1
M. Wt: 278.33 g/mol
InChI Key: FIQBQQANNFMAHV-UHFFFAOYSA-N
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Description

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure

Biochemical Analysis

Biochemical Properties

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The interaction between this compound and urease involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition is crucial for preventing the survival of certain bacteria, such as Helicobacter pylori, which rely on urease for colonization in the human stomach .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In bacterial cells, the compound’s inhibition of urease disrupts the bacteria’s ability to neutralize stomach acid, leading to their eventual death . In mammalian cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific proteins and enzymes. These interactions can result in altered cellular functions, such as changes in metabolic activity and gene transcription.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, the compound may inhibit other enzymes or proteins involved in cellular processes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can maintain its inhibitory effects on urease and other enzymes, leading to sustained changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as liver and kidney damage, due to its interaction with other enzymes and proteins in the body. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes such as urease, which plays a key role in the conversion of urea to ammonia . By inhibiting urease, the compound can alter the metabolic flux of nitrogen-containing compounds, leading to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its activity and interactions with target biomolecules, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as urease . Additionally, the compound may be directed to specific organelles or compartments through targeting signals or post-translational modifications, enhancing its ability to modulate cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide typically involves the following steps:

  • Formation of 5-amino-1,3,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with formic acid or acetic acid under reflux conditions.

  • Alkylation: The amino group of 5-amino-1,3,4-thiadiazole is then alkylated with 2-chloroethanol to form 2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol.

  • Coupling Reaction: The resulting alcohol is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can yield amines or amides.

  • Substitution Products: Substitution reactions can produce various substituted benzamides.

Scientific Research Applications

  • Medicinal Chemistry: This compound has shown promise as an anticancer agent due to its ability to interact with biological targets and exhibit cytotoxic properties against cancer cells.

  • Biology: It has been investigated for its antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics and antifungal agents.

  • Industry: The compound's unique chemical properties make it useful in the synthesis of other pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

  • 2-(5-amino-1,3,4-thiadiazol-2-yl)thio-N-arylacetamide

  • Other thiadiazole-based heterocycles

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Properties

IUPAC Name

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-18-9-4-2-3-8(7-9)11(17)14-6-5-10-15-16-12(13)19-10/h2-4,7H,5-6H2,1H3,(H2,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQBQQANNFMAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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